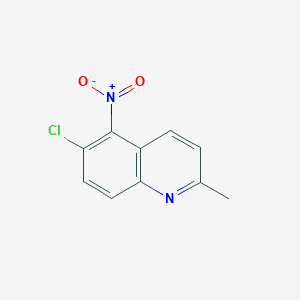

6-Chloro-2-methyl-5-nitroquinoline

Descripción

6-Chloro-2-methyl-5-nitroquinoline is a quinoline derivative characterized by a chlorine atom at position 6, a methyl group at position 2, and a nitro group at position 4. Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic framework, which allows for versatile functionalization .

Hypothetically, the molecular formula of this compound would be C₁₀H₇ClN₂O₂, with a molecular weight of 222.628 g/mol (inferred from the 8-methyl analog in ). Substituent positions significantly influence electronic properties, solubility, and reactivity.

Propiedades

Número CAS |

77483-85-3 |

|---|---|

Fórmula molecular |

C10H7ClN2O2 |

Peso molecular |

222.63 g/mol |

Nombre IUPAC |

6-chloro-2-methyl-5-nitroquinoline |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-2-3-7-9(12-6)5-4-8(11)10(7)13(14)15/h2-5H,1H3 |

Clave InChI |

DNKVZRWMEGSLOU-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC2=C(C=C1)C(=C(C=C2)Cl)[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects on Molecular Weight :

- Bromine substitution () increases molecular weight by ~58 g/mol compared to chlorine analogs.

- Ethyl groups (C₂H₅) add ~30 g/mol relative to methyl (CH₃) groups (e.g., 252.654 vs. 222.628 g/mol) .

Polarity and Solubility: The hydroxyl group in 6-Chloro-8-ethyl-2-hydroxy-5-nitroquinoline () likely enhances solubility in polar solvents due to hydrogen bonding, reflected in its high melting point (534.15 K) .

Steric and Electronic Effects: Methyl groups at position 2 (hypothetical compound) or 8 () may sterically hinder reactions at adjacent positions, influencing regioselectivity in further derivatization. Nitro groups at position 5 deactivate the quinoline ring toward electrophilic substitution, directing reactions to less electron-deficient positions .

Pharmacological Potential:

- Quinoline derivatives are explored for antimicrobial and anticancer activity. The hydroxyl group in ’s compound may improve bioavailability through enhanced solubility, a critical factor in drug design .

Limitations and Data Gaps:

- Melting points and solubility data are scarce for most analogs, limiting precise comparisons.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-2-methyl-5-nitroquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nitration and chlorination steps. For nitration, a mixture of concentrated sulfuric and nitric acid is used under controlled temperatures (0–5°C) to minimize side reactions. Chlorination can be achieved via electrophilic substitution using reagents like phosphorus oxychloride (POCl₃). Key variables include stoichiometry, temperature control, and solvent polarity. For example, highlights nitration of 6-methylquinoline analogs, while emphasizes Friedländer/Skraup methods for related chloro-nitroquinolines .

Q. How can spectroscopic and crystallographic methods resolve ambiguities in the structural characterization of this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data to resolve positional disorder in the nitro and chloro groups .

- Spectroscopy : Combine NMR (¹H/¹³C) to confirm substitution patterns and IR spectroscopy (e.g., NIST data in ) to identify functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways .

Advanced Research Questions

Q. How does the regioselectivity of nitration in chloro-methylquinoline derivatives vary under different catalytic conditions?

- Methodological Answer : Regioselectivity is influenced by steric effects (methyl group at position 2) and electronic factors (electron-withdrawing nitro group at position 5). Computational modeling (DFT) can predict reactive sites, while experimental validation uses competitive nitration with isotopic labeling. notes similar challenges in nitroquinoline derivatives, where meta-directing effects dominate .

Q. What analytical strategies address contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Dose-Response Reproducibility : Validate assays (e.g., antimicrobial MIC tests) across multiple cell lines, controlling for solvent effects (DMSO vs. aqueous buffers).

- Metabolite Interference : Use LC-MS to identify degradation products (e.g., nitro-reduction to amines) that may skew results .

- Structural Analog Comparisons : Cross-reference with and to isolate substituent-specific effects .

Q. What computational tools predict the binding affinity of this compound to biological targets like DNA gyrase?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models interactions using crystal structures (e.g., PDB ID 5JJ in ).

- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over nanosecond timescales.

- QSAR Models : Train on nitroquinoline derivatives () to correlate substituent effects with activity .

Q. How can solubility challenges of this compound in aqueous media be mitigated for in vivo studies?

- Methodological Answer :

- Co-Crystallization : Co-formers like 3-chloro-2-nitrobenzoic acid () enhance solubility via hydrogen bonding.

- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrins to improve bioavailability.

- pH Adjustment : Use phosphate buffers (pH 7.4) to exploit zwitterionic behavior, as suggested by phase-change data in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.